molecular formula C17H19N3O B5818720 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone

1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone

Cat. No.: B5818720
M. Wt: 281.35 g/mol
InChI Key: LPAZGYYMDMKYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone is a heterocyclic compound featuring an indole moiety substituted with methyl groups at the 2- and 3-positions, linked via an ethanone bridge to a 3,5-dimethylpyrazole ring. This structure combines aromatic heterocycles with ketone functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.

The indole and pyrazole rings are known for their electron-rich properties and ability to engage in hydrogen bonding, which can influence solubility, reactivity, and biological activity. The methyl substituents likely enhance lipophilicity and steric effects, impacting interactions with biological targets or crystal packing in materials .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-9-12(2)19(18-11)10-17(21)20-14(4)13(3)15-7-5-6-8-16(15)20/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZGYYMDMKYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(=C(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under basic conditions.

    Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through a condensation reaction, typically using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to the biological activities of indole and pyrazole moieties.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone would depend on its specific biological target. Generally, indole and pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might exert its effects through binding to

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone with structurally related ethanone-linked heterocycles, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Predicted Properties Applications
1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone (Target) C₁₆H₁₈N₄O 2,3-dimethylindole; 3,5-dimethylpyrazole 282.34 High lipophilicity Synthetic intermediate, drug discovery
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone C₇H₁₀N₂O 3,5-dimethylpyrazole 138.17 Density: ~1.2 g/cm³ Building block in organic synthesis
(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone C₂₂H₂₂N₆O₂ Bis-pyrazole; indolizine 402.45 Crystalline stability Materials science, coordination chemistry
1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone C₂₃H₂₀N₄O₂S₂ Thiazolo-triazole; methoxyphenylpyrrole 448.56 pKa: 0.57 ± 0.40 Potential antimicrobial agent

Key Comparative Insights:

Structural Complexity and Functional Diversity: The target compound’s indole-pyrazole architecture is less complex than the bis-pyrazole-indolizine system in but offers greater flexibility for derivatization. The indole ring may enhance π-π stacking interactions in biological systems compared to simpler pyrazole derivatives like . The thiazolo-triazole derivative demonstrates how ethanone bridges can integrate diverse heterocycles, though its sulfanyl group introduces distinct electronic properties absent in the target compound.

Synthetic Pathways: Pyrazole-ethanone derivatives (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate reacts with pyrazole precursors . The target compound likely follows analogous methods, with indole activation at the 1-position facilitating coupling. Coordination compounds like may require metal-assisted crystallization, leveraging SHELX software () for structural validation .

However, this may reduce aqueous solubility, a trade-off noted in many methylated heterocycles . The nitro-substituted derivative in (C₇H₉N₃O₃) highlights how electron-withdrawing groups alter reactivity, contrasting with the electron-donating methyl groups in the target compound .

Applications: Simpler pyrazole-ethanones () are widely used as intermediates, whereas more complex variants () target niche applications like antimicrobial agents or metal-organic frameworks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.